molecular formula C16H15Cl2N5 B15007449 3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine

3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15007449
M. Wt: 348.2 g/mol
InChI Key: OUTDQWKUQRYBGW-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core fused with a piperidine ring and substituted with a dichlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the cyclization and substitution processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical and physical properties .

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival pathways. By binding to these kinases, the compound disrupts their signaling, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine apart is its specific substitution pattern and the presence of the piperidine ring, which contribute to its unique chemical reactivity and biological activity profile. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C16H15Cl2N5

Molecular Weight

348.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H15Cl2N5/c17-11-5-4-6-12(18)15(11)16-20-19-13-7-8-14(21-23(13)16)22-9-2-1-3-10-22/h4-8H,1-3,9-10H2

InChI Key

OUTDQWKUQRYBGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=C(C=CC=C4Cl)Cl)C=C2

Origin of Product

United States

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